molecular formula C18H17ClN4O2 B2678263 (E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899728-33-7

(E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2678263
CAS No.: 899728-33-7
M. Wt: 356.81
InChI Key: ZGKWWIIEJGRURY-CJLVFECKSA-N
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Description

(E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Quinazoline derivatives have been extensively studied for their antimicrobial and antifungal properties. For instance, Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, identifying compounds with notable efficacy against standard pathogens (Patel & Shaikh, 2011). Similarly, Singh and Pandey (2006) reported on the synthesis of new pyrido quinazolones, demonstrating their antibacterial and antifungal activities and suggesting a potential for developing new antimicrobial agents (Singh & Pandey, 2006).

Antioxidant and Anticholinesterase Activities

Kurt et al. (2015) explored novel coumarylthiazole derivatives containing aryl urea/thiourea groups, revealing their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), alongside significant antioxidant capacities. This study underscores the therapeutic potential of such compounds in treating neurodegenerative diseases (Kurt et al., 2015).

Anti-inflammatory and Analgesic Agents

Farag et al. (2012) synthesized novel quinazoline derivatives and screened them for anti-inflammatory and analgesic activities, highlighting the potential for the development of new therapeutic agents in these domains (Farag et al., 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-chloroaniline with 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde, followed by the addition of urea to form the final product.", "Starting Materials": [ "4-chloroaniline", "3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "urea" ], "Reaction": [ "Step 1: Condensation of 4-chloroaniline with 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde in the presence of a base such as potassium carbonate or sodium hydride to form (E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)amine.", "Step 2: Addition of urea to the reaction mixture in the presence of a catalyst such as triethylamine or N,N-dimethylformamide to form the final product, (E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 3: Purification of the product by recrystallization or column chromatography." ] }

CAS No.

899728-33-7

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.81

IUPAC Name

1-(4-chlorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea

InChI

InChI=1S/C18H17ClN4O2/c1-11(2)23-16(14-5-3-4-6-15(14)21-18(23)25)22-17(24)20-13-9-7-12(19)8-10-13/h3-11H,1-2H3,(H2,20,22,24)

InChI Key

ZGKWWIIEJGRURY-CJLVFECKSA-N

SMILES

CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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